1,2,3-Trifluoro-4-nitrobenzene

Environmental Fate Biotransformation Wastewater Treatment

1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7), also known as 2,3,4-trifluoronitrobenzene, is a fluorinated nitroaromatic compound with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol. It is a pale yellow liquid at room temperature with a boiling point of 92 °C at 20 mmHg and a density of 1.541 g/mL at 25 °C.

Molecular Formula C6H2F3NO2
Molecular Weight 177.08 g/mol
CAS No. 771-69-7
Cat. No. B1329356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-4-nitrobenzene
CAS771-69-7
Molecular FormulaC6H2F3NO2
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
InChIInChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
InChIKeyARCACZWMYGILNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7) Procurement Guide: Core Properties and Sourcing Considerations


1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7), also known as 2,3,4-trifluoronitrobenzene, is a fluorinated nitroaromatic compound with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol [1]. It is a pale yellow liquid at room temperature with a boiling point of 92 °C at 20 mmHg and a density of 1.541 g/mL at 25 °C [1]. The compound is primarily utilized as a key intermediate in the synthesis of fluoroquinolone antibiotics, notably ofloxacin and lomefloxacin , and serves as a versatile building block in organic synthesis for the preparation of fluorinated anilines and heterocyclic compounds . Its structure features three adjacent fluorine atoms and a nitro group, creating a highly electron-deficient aromatic system that facilitates regioselective nucleophilic aromatic substitution (SNAr) reactions .

Why 1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7) Cannot Be Substituted with Generic Fluoronitrobenzenes


Substituting 1,2,3-trifluoro-4-nitrobenzene with other fluoronitrobenzenes is not straightforward due to the compound's unique substitution pattern, which dictates its reactivity and the properties of its downstream products. The specific 1,2,3-arrangement of fluorine atoms and the 4-position of the nitro group create a distinct electronic environment that governs both the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions [1]. This precise regiochemistry is essential for synthesizing specific pharmaceutical intermediates like ofloxacin, where alternative isomers would lead to different reaction pathways and ultimately, the wrong final product [2]. Furthermore, the compound's environmental fate, such as its rate of anaerobic biotransformation, differs significantly from other fluoro-substituted nitrobenzenes, which is a critical factor for industrial waste management and process safety assessments [3].

Quantitative Differentiation of 1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7) Against Key Analogs


Comparative Anaerobic Biotransformation Rate in Methanogenic Systems

1,2,3-Trifluoro-4-nitrobenzene (2,3,4-TFNB) exhibits a significantly slower maximum anaerobic biotransformation rate compared to mono- and di-fluorinated nitrobenzene analogs under methanogenic conditions. This is a critical factor for assessing its environmental persistence and for designing industrial wastewater treatment protocols [1].

Environmental Fate Biotransformation Wastewater Treatment Fluoronitrobenzene

Validated High-Yield Industrial Synthesis Route from 2,3,4-Trichloronitrobenzene

A robust and efficient synthetic pathway for 1,2,3-trifluoro-4-nitrobenzene via halogen exchange from 2,3,4-trichloronitrobenzene has been reported, achieving a final product yield of 85.5% with a purity of 99.8%. This quantitative yield data provides a benchmark for assessing the efficiency of this specific route compared to other potential syntheses .

Process Chemistry Fluorination Halogen Exchange Yield Optimization

Regioselective SNAr Azidation: Ortho/Para-Directing Effect of the Nitro Group

In nucleophilic aromatic substitution with azide, the substitution pattern on polyfluoronitrobenzenes is governed by the nitro group. The reaction occurs first at the para- and ortho-positions relative to the NO₂ group. For 1,2,3-trifluoro-4-nitrobenzene, this predicts initial substitution at the 2- and 6-positions (ortho) and the 1-position (para, which is already fluorinated) [1]. This regioselectivity, validated by both experiment and DFT calculations, is a direct consequence of the 1,2,3-trifluoro-4-nitro substitution pattern and would differ for other isomers like 1,2,3-trifluoro-5-nitrobenzene, where the nitro group's position relative to the fluorines is altered [1].

SNAr Regioselectivity Azidation Polyfluoronitrobenzene DFT

Established Role as a Primary Intermediate for the Fluoroquinolone Ofloxacin

1,2,3-Trifluoro-4-nitrobenzene is specifically identified as the main intermediate for the synthesis of the fluoroquinolone antibiotic ofloxacin . The patent literature describes its preparation as a key step in this pharmaceutical synthesis [1]. This contrasts with other fluoronitrobenzene isomers, which are not documented as direct intermediates for this specific, high-volume drug, making this compound a strategic procurement item for this supply chain .

Pharmaceutical Intermediate Ofloxacin Fluoroquinolone Antibiotic Synthesis

Evidence-Backed Application Scenarios for Procuring 1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7)


Synthesis of Fluoroquinolone Antibiotics (Ofloxacin, Lomefloxacin)

1,2,3-Trifluoro-4-nitrobenzene is the designated primary intermediate for manufacturing ofloxacin and related fluoroquinolones . Procurement of this specific isomer is non-negotiable for these synthetic routes, as the final drug's structure is contingent on the starting material's precise substitution pattern [1].

Design of Polyazido-Substituted Energetic Materials via Regioselective SNAr

Researchers developing new high-energy materials can utilize the predictable regioselectivity of 1,2,3-trifluoro-4-nitrobenzene in SNAr reactions with azide. The reaction reliably substitutes fluorine atoms ortho and para to the nitro group, allowing for the controlled synthesis of specific polyazidonitrobenzene derivatives . Using a different isomer would result in an entirely different substitution pattern and a product with different energetic properties.

Environmental Fate Studies and Wastewater Treatment Protocol Development

Environmental engineers and process safety officers should use this compound's specific biotransformation rate (10.87 mg FNB (g VSS h)⁻¹) for modeling its fate in anaerobic environments . This rate is significantly slower than that of many other fluoronitrobenzenes, necessitating tailored wastewater treatment strategies. This data is crucial for environmental impact assessments and for designing on-site treatment facilities.

Benchmarking for In-House Synthesis Process Development

Process chemists evaluating whether to manufacture this compound internally can use the reported yield of 85.5% and purity of 99.8% from the 2,3,4-trichloronitrobenzene halogen exchange route as a benchmark for cost analysis and feasibility studies . This data provides a realistic target for process optimization and helps in comparing the economic viability of in-house production against external sourcing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3-Trifluoro-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.